Protochlorophyllide a

Vue d'ensemble

Description

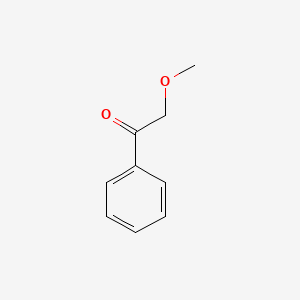

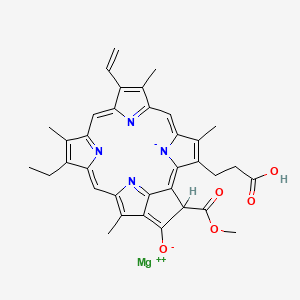

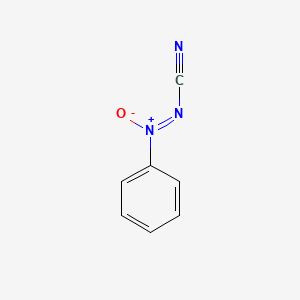

Protochlorophyllide a, or monovinyl protochlorophyllide, is an intermediate in the biosynthesis of chlorophyll a . It lacks the phytol side-chain of chlorophyll and the reduced pyrrole in ring D . Protochlorophyllide a is highly fluorescent; mutants that accumulate it glow red if irradiated with blue light .

Synthesis Analysis

The last steps of chlorophylls a and b biosynthesis comprise the formation of chlorophyllide a from protochlorophyllide a . Two separate pathways exist for the biosynthesis of chlorophylls, a light-dependent and a light-independent (dark) pathway . The decisive step is the hydrogenation of protochlorophyllide a to chlorophyllide a, catalyzed either by a light-dependent protochlorophyllide oxidoreductase (POR) or by a light-independent protochlorophyllide oxidoreductase (DPOR, D for dark) .

Molecular Structure Analysis

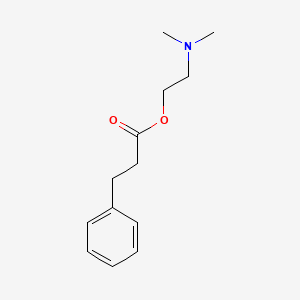

All chlorophyllides have a tetrapyrrole structure with a Mg ion at the center and a fifth isocyclic pentanone . Chlorophyllide a can be synthesized from protochlorophyllide a, divinyl chlorophyllide a, or chlorophyll .

Chemical Reactions Analysis

The reduction of protochlorophyllide to chlorophyllide is catalyzed by the nuclear-encoded enzyme NADPH: protochlorophyllide oxidoreductase (POR) . The reaction involves the addition of one hydride and one proton, and catalysis is initiated by the absorption of light by the protochlorophyllide substrate .

Physical And Chemical Properties Analysis

Protochlorophyllide is highly fluorescent . Fluorescence spectra and fluorescence lifetimes of protochlorophyllide were measured in organic solvents having different physical and chemical properties . The energy of the fluorescence emission band decreased, while the Stokes shift increased for increasing solvent orientation polarizability .

Applications De Recherche Scientifique

Photophysical Characteristics

Protochlorophyllide a plays a crucial role as a precursor in the biosynthesis of chlorophyll and is a substrate of the enzyme protochlorophyllide oxidoreductase. The photochemistry of protochlorophyllide a has been extensively investigated through pump-probe spectroscopy, revealing insights into its excited state dynamics, including the discovery of a photointermediate, likely a triplet state, which is essential for understanding the photochemistry of NADPH:protochlorophyllide oxidoreductase (POR) (Dietzek et al., 2009).

Excited-State Dynamics in Solvents

Research on protochlorophyllide's excited state dynamics in various solvents like tetrahydrofuran and methanol has provided a better understanding of catalytic events in its reduction to chlorophyllide. This involves multiphasic quenching of emission due to solvation of the excited state and the formation of a triplet state on the nanosecond time scale (Sytina et al., 2010).

Enzyme Mechanism and Catalysis

Protochlorophyllide a is significant in chlorophyll biosynthesis, and its reduction to chlorophyllide is a key regulatory step. Studies have identified and mutated conserved residues within the enzyme's active site, providing insights into its reaction mechanism. This research offers a model for the light-dependent protochlorophyllide reduction process (Wilks & Timko, 1995).

Role in Photosynthetic Membrane Biogenesis

Protochlorophyllide reductase's role in photosynthetic membrane biogenesis has been explored, revealing its importance in the transformation of protochlorophyllide to chlorophyllide. This transformation is critical for the biogenesis, turnover, and adaptation of photosynthetic membranes to environmental changes (Schoefs, 2005).

Evolutionary Significance

The evolutionary significance of protochlorophyllide and its reductases, including the selection of light-dependent enzymes, has been a subject of research. Studies have focused on the molecular organization, substrate specificity, and assembly of these enzymes, shedding light on the evolutionary pathways leading to their current forms and functions (Schoefs & Franck, 2003).

Biochemical and Molecular Biology Insights

Further research has provided novel insights into the enzymology, regulation, and physiological functions of light-dependent protochlorophyllide oxidoreductase in angiosperms. This includes studies on gene organization, catalytic mechanism, membrane association, and regulation of gene expression, contributing to a comprehensive understanding of its biochemical and molecular biology aspects (Masuda & Takamiya, 2004).

Mécanisme D'action

The reduction of protochlorophyllide to chlorophyllide is catalyzed by NADPH:protochlorophyllide oxidoreductase (POR) . The Arabidopsis thaliana genome encodes three structurally related but differentially regulated POR genes, PORA, PORB, and PORC . The reaction involves the protochlorophyllide excited state, a variety of ultrafast spectroscopic measurements have shown that significant parts of the reaction occur on the picosecond timescale .

Safety and Hazards

Propriétés

IUPAC Name |

magnesium;22-(2-carboxyethyl)-16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-7,24,25-triaza-23-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19,21-dodecaen-4-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H34N4O5.Mg/c1-8-19-15(3)22-12-24-17(5)21(10-11-28(40)41)32(38-24)30-31(35(43)44-7)34(42)29-18(6)25(39-33(29)30)14-27-20(9-2)16(4)23(37-27)13-26(19)36-22;/h8,12-14,31H,1,9-11H2,2-7H3,(H3,36,37,38,39,40,41,42);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBPCOMNNISRCTC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C5C(=C(C(=CC6=NC(=C2)C(=C6C)C=C)[N-]5)C)CCC(=O)O)C4=N3)C(=O)OC)[O-])C)C.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H32MgN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

613.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20369-67-9 | |

| Record name | Protochlorophyllide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020369679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6H-Benzotriazolo[2,1-a]benzotriazol-5-ium, 1,3,7,9-tetranitro-, inner salt](/img/structure/B1211543.png)

![(3R,8S,9S,10S,11S,13S,14S)-3,11-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B1211562.png)